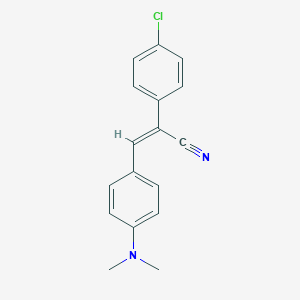
p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-Dimethylaminobenzylidene-p-chlorophenylacetonitrile, also known as DMABN, is a chemical compound that is widely used in scientific research. It is a yellow to orange crystalline powder that is insoluble in water but soluble in organic solvents. DMABN is a Schiff base derivative that is synthesized by the reaction of p-chlorobenzaldehyde and p-dimethylaminobenzylamine. This compound has been extensively studied for its unique properties and applications in various fields of science.
作用机制
The mechanism of action of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile is not well understood. However, it is believed that the compound interacts with the hydrophobic regions of biological membranes, leading to changes in membrane properties. This property makes it useful in studying the properties of biological membranes and their interactions with other molecules.
生化和生理效应
P-Dimethylaminobenzylidene-p-chlorophenylacetonitrile has been shown to have no significant biochemical or physiological effects on living organisms. It is not toxic to cells and does not affect cell viability or proliferation. However, it is important to note that p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile should be handled with care as it is a chemical compound and can be hazardous if not handled properly.
实验室实验的优点和局限性
One of the main advantages of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile is its fluorescent properties. It can be used as a probe for studying the properties of biological membranes and their interactions with other molecules. However, one of the limitations of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile is its solubility. It is insoluble in water, which makes it difficult to use in aqueous solutions. Another limitation is its stability. p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile is sensitive to light and air, which can affect its properties over time.
未来方向
There are several future directions for the use of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile in scientific research. One area of interest is the use of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile in drug delivery systems. p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile can be used as a fluorescent probe to study the properties of liposomes and other drug delivery vehicles. Another area of interest is the use of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile in studying the properties of biological membranes, such as the role of lipids in membrane structure and function. Additionally, p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile can be used in the development of new imaging techniques for studying biological systems.
Conclusion:
In conclusion, p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile is a unique chemical compound that has many applications in scientific research. Its fluorescent properties make it useful in various applications such as fluorescent labeling, microscopy, and imaging. p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile has been extensively studied for its properties and applications in various fields of science. There are several future directions for the use of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile in scientific research, including drug delivery systems, studying the properties of biological membranes, and developing new imaging techniques.
合成方法
The synthesis of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile involves the reaction of p-chlorobenzaldehyde and p-dimethylaminobenzylamine in the presence of a catalyst. The reaction takes place in an organic solvent such as ethanol or methanol, and the product is obtained as a yellow to orange crystalline powder. The yield of the reaction depends on the concentration of the reactants, reaction temperature, and reaction time.
科学研究应用
P-Dimethylaminobenzylidene-p-chlorophenylacetonitrile has been widely used in scientific research due to its unique properties. It is a fluorescent compound that emits yellow-green fluorescence when excited by ultraviolet light. This property makes it useful in various applications such as fluorescent labeling, microscopy, and imaging. p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile has also been used as a probe for studying the properties of micelles, liposomes, and other biological membranes.
属性
CAS 编号 |
2958-46-5 |
|---|---|
产品名称 |
p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile |
分子式 |
C17H15ClN2 |
分子量 |
282.8 g/mol |
IUPAC 名称 |
(Z)-2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C17H15ClN2/c1-20(2)17-9-3-13(4-10-17)11-15(12-19)14-5-7-16(18)8-6-14/h3-11H,1-2H3/b15-11+ |
InChI 键 |
JYSGNKFGNNTQNO-RVDMUPIBSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)Cl |
SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



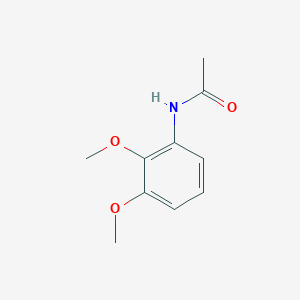
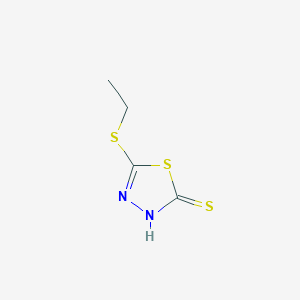
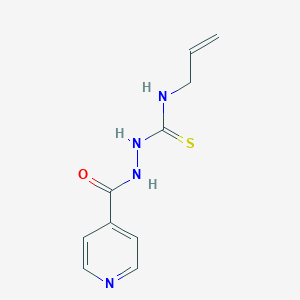



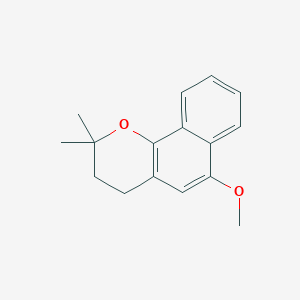
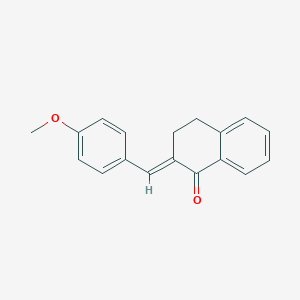
![2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide](/img/structure/B184645.png)

![2-Chloro-6-fluorobenzo[d]oxazole](/img/structure/B184648.png)
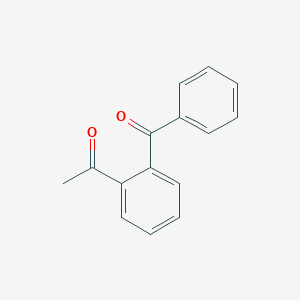
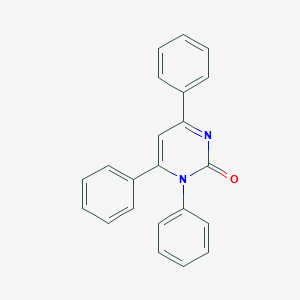
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B184654.png)